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Compound of Interest

Compound Name: Dimethyl 5-iodoisophthalate

Cat. No.: B057504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for a series of

substituted dimethyl isophthalates. The objective is to offer a valuable resource for the

identification, characterization, and quality control of these compounds, which are pivotal in

various research and development sectors, including materials science and pharmaceutical

drug development. The data presented herein has been compiled from various spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS), to facilitate a multi-faceted analysis of the molecular structures.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for dimethyl isophthalate and its

derivatives with various substituents on the aromatic ring. These substituents include nitro,

amino, hydroxyl, methoxy, bromo, chloro, and methyl groups, providing a broad overview of the

electronic and steric effects on the spectral properties.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Substituted Dimethyl Isophthalates

Validation & Comparative

Check Availability & Pricing
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Substituent Position Ar-H -OCH₃
Substituent
-H

Solvent

-H -
8.68 (t), 8.24

(dd), 7.59 (t)
3.96 (s) - CDCl₃

5-NO₂ 4,6-H2-H
8.98 (d)9.03

(t)
4.04 (s) - CDCl₃

5-NH₂ 2,4,6-H
7.71 (s), 7.09

(s)
3.89 (s) 4.00 (s, br) DMSO-d₆

4-OH 2-H5-H6-H
8.16 (d)7.08

(d)7.58 (dd)

3.90 (s), 3.88

(s)
10.5 (s, br) DMSO-d₆

5-OCH₃ 2,4,6-H
7.75 (s), 7.35

(s)
3.92 (s) 3.88 (s) CDCl₃

5-Br 2,4,6-H
8.65 (t), 8.41

(d)
3.96 (s) - CDCl₃

4-Cl 2-H5-H6-H
8.12 (d)7.58

(d)7.97 (dd)

3.94 (s), 3.92

(s)
- CDCl₃

4-CH₃ 2-H5-H6-H
8.05 (s)7.41

(d)7.89 (d)

3.91 (s), 3.90

(s)
2.40 (s) CDCl₃

Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS).

Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and

br (broad).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Dimethyl Isophthalates
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Substitu
ent

Position
Ar-C
(quatern
ary)

Ar-C-H C=O -OCH₃
Ar-C
(substit
uent)

Solvent

-H - 131.2

134.0,

129.1,

128.9

166.4 52.5 - CDCl₃

5-NO₂ - 132.9
135.2,

124.3
164.2 53.4 148.8 CDCl₃

5-NH₂ - 132.1
118.8,

117.9
166.9 52.2 149.8 DMSO-d₆

4-OH -
134.4,

121.9

132.1,

119.3,

118.1

169.9,

165.7

52.8,

52.3
161.1 DMSO-d₆

5-OCH₃ - 132.4
118.0,

115.6
166.2 52.5

160.1,

55.7
CDCl₃

5-Br - 133.4

137.1,

132.3,

128.2

165.1 52.9 122.2 CDCl₃

4-Cl -
133.1,

132.0

131.5,

130.6,

128.4

165.5,

165.0

52.9,

52.7
136.9 CDCl₃

4-CH₃ -
131.0,

130.6

134.8,

129.8,

129.5

166.9,

166.7

52.3,

52.2

141.2,

21.5
CDCl₃

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Substituted Dimethyl Isophthalates

Validation & Comparative

Check Availability & Pricing
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Substituent Position
C=O
Stretch

C-O Stretch
(ester)

Ar C=C
Stretch

Other Key
Bands

-H - 1725 1245, 1130 1600, 1450
3000-2850

(C-H)

5-NO₂ - 1732 1255, 1135 1610, 1455
1535, 1350

(NO₂)

5-NH₂ - 1720 1240, 1125 1620, 1460
3450, 3350

(N-H)

4-OH - 1715, 1685 1250, 1140 1605, 1450
3400 (br, O-

H)

5-OCH₃ - 1722 1248, 1128 1615, 1465
2840 (C-H of

OCH₃)

5-Br - 1728 1250, 1132 1595, 1445 ~550 (C-Br)

4-Cl - 1730 1252, 1138 1590, 1440 ~750 (C-Cl)

4-CH₃ - 1724 1246, 1131 1608, 1452
2950 (C-H of

CH₃)

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data (m/z) for Substituted Dimethyl Isophthalates

Validation & Comparative

Check Availability & Pricing
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Substituent Position
Molecular
Formula

Molecular
Weight (
g/mol )

[M]⁺ (m/z)
Key
Fragment
Ions (m/z)

-H - C₁₀H₁₀O₄ 194.18 194
163, 135,

105, 77

5-NO₂ - C₁₀H₉NO₆ 239.18 239
208, 180,

162, 134[1]

5-NH₂ - C₁₀H₁₁NO₄ 209.20 209
178, 150,

120, 92[2]

4-OH - C₁₀H₁₀O₅ 210.18 210
179, 151,

121, 93[3]

5-OCH₃ - C₁₁H₁₂O₅ 224.21 224
193, 165,

135, 107[4]

5-Br - C₁₀H₉BrO₄ 273.08 272, 274
241/243,

213/215, 134

4,5-Cl₂ - C₁₀H₈Cl₂O₄ 263.07 262, 264, 266

231/233,

203/205,

168/170[5][6]

4-CH₃ - C₁₁H₁₂O₄ 208.21 208
177, 149,

119, 91

Experimental Protocols
Standardized protocols for the acquisition of the spectroscopic data are outlined below. These

methodologies are intended to provide a basis for reproducible experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the dimethyl isophthalate derivative in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube.

Instrument: A 400 MHz or higher field NMR spectrometer.

Validation & Comparative

Check Availability & Pricing
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¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Referencing: The residual solvent peak is used as an internal reference. For CDCl₃, δ =

7.26 ppm; for DMSO-d₆, δ = 2.50 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Referencing: The solvent peak is used as an internal reference. For CDCl₃, δ = 77.16

ppm; for DMSO-d₆, δ = 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

on the ATR crystal. Pressure is applied to ensure good contact. This is the preferred

method for its simplicity and minimal sample preparation.[7][8][9][10]

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture

into a thin, transparent pellet using a hydraulic press.

Instrument: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate

(DTGS) or mercury cadmium telluride (MCT) detector.

Validation & Comparative

Check Availability & Pricing
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Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet is

recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.[11]

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization

(EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes,

then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Validation & Comparative

Check Availability & Pricing
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Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

comparison of substituted dimethyl isophthalates.

Spectroscopic Analysis Workflow for Substituted Dimethyl Isophthalates
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Caption: Workflow for Spectroscopic Analysis and Comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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